molecular formula C45H57N3O5 B1175037 orciprenaline sulfate CAS No. 145020-68-4

orciprenaline sulfate

カタログ番号: B1175037
CAS番号: 145020-68-4
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Orciprenaline sulfate, also known as this compound, is a useful research compound. Its molecular formula is C45H57N3O5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Pharmacological Profile

Orciprenaline sulfate acts primarily on beta-2 adrenergic receptors located in bronchial smooth muscle, facilitating bronchodilation. It exhibits a favorable ratio of bronchodilating effects to cardiovascular side effects due to its selective action on bronchial tissues over cardiac tissues . The pharmacodynamics of this compound include:

  • Rapid Onset : Effects can be observed within 20 to 30 minutes after oral administration, with peak effects occurring between 60 to 90 minutes and lasting for 3 to 6 hours .
  • Efficacy in Chronic Conditions : It is effective in treating bronchial asthma, chronic bronchitis, and pulmonary emphysema, significantly improving pulmonary function metrics such as FEV1 and peak expiratory flow rate (PEFR) .

Clinical Applications

This compound is indicated for:

  • Bronchial Asthma : Provides relief from bronchospasm associated with asthma attacks.
  • Chronic Bronchitis : Reduces symptoms and frequency of exacerbations.
  • Pulmonary Emphysema : Alleviates airflow obstruction and improves quality of life.
  • Other Respiratory Conditions : Effective in sarcoidosis, silicosis, lung carcinoma, and tuberculosis when bronchospasm is present .

Comparative Studies

Recent studies have compared the efficacy of this compound with other bronchodilators. For instance:

  • A study involving children with asthma demonstrated that while both this compound and salbutamol improved PEFR, salbutamol showed significantly better outcomes .
  • Another trial highlighted that this compound had a longer duration of action compared to isoproterenol, making it preferable for sustained therapy in certain cases .

Safety Profile

While this compound is generally well-tolerated, it has been associated with certain adverse effects:

  • Cardiovascular Effects : Non-selectivity can lead to increased heart rate and potential cardiac side effects before maximum bronchodilation is achieved .
  • Central Nervous System Effects : Common side effects include headache, dizziness, and restlessness. Gastrointestinal issues such as nausea may also occur .

Case Studies

  • Long-term Therapy in COPD : A cohort study showed that patients with chronic obstructive pulmonary disease (COPD) experienced significant improvements in their quality of life metrics after long-term treatment with this compound. The frequency of acute exacerbations decreased markedly over the treatment period .
  • Pediatric Use : In a controlled trial involving pediatric patients aged 2–6 years, this compound was evaluated against salbutamol. Although both medications were effective, salbutamol was favored due to better overall efficacy and fewer side effects noted during the study .

特性

CAS番号

145020-68-4

分子式

C45H57N3O5

分子量

0

同義語

1,3-Benzenediol, 5-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]-, (R)-, sulfate (2:1) (salt) (9CI)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。